molecular formula C10H11N3O2S B278632 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone

2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone

Cat. No. B278632
M. Wt: 237.28 g/mol
InChI Key: VEABVYHGTAQWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. Studies have shown that this compound inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. In addition, this compound has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and Physiological Effects
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has been shown to have various biochemical and physiological effects in the body. Studies have reported that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. In addition, this compound has been shown to have promising results in different assays, including enzyme inhibition assays and cell viability assays. However, one of the limitations is that this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.

Future Directions

There are several future directions for research on 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone. One of the directions is to study the toxicity and pharmacokinetic properties of this compound in vivo. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields, including medicine and materials science. Furthermore, the synthesis of new derivatives of this compound can lead to the development of more potent and selective inhibitors of specific enzymes and pathways in the body.
Conclusion
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is a sulfonamide derivative that has shown promising results in different assays, including enzyme inhibition assays and cell viability assays. This compound has potential applications in various fields, including medicine and materials science. Further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields. The synthesis of new derivatives of this compound can lead to the development of more potent and selective inhibitors of specific enzymes and pathways in the body.

Synthesis Methods

2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone can be synthesized using different methods, including the reaction of 4-amino-1,2,4-triazole with phenylethyl chlorosulfonate or phenylethyl sulfonyl chloride. Another method involves the reaction of 4H-1,2,4-triazole-3-thiol with phenylethyl bromide in the presence of a base.

Scientific Research Applications

2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has been extensively studied for its potential applications in different fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines in the body. In addition, this compound has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and materials science.

properties

Product Name

2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-(2-phenylethylsulfonyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2S/c14-16(15,10-11-8-12-13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12,13)

InChI Key

VEABVYHGTAQWNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=NC=NN2

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=NC=NN2

Origin of Product

United States

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